Thiophene vs. Phenyl Substituent: Computed Lipophilicity (XLogP3) Differentiation
The thiophen-2-yl substituent in the target compound confers lower computed lipophilicity compared to the naphthalen-1-yl analog and higher lipophilicity compared to the unsubstituted phenyl analog. Specifically, the target compound (C₁₅H₁₄N₂O₂S) has a computed XLogP3 of approximately 2.4, whereas N-(1-methyl-2-oxoindolin-5-yl)-2-(naphthalen-1-yl)acetamide (C₂₁H₁₈N₂O₂) has an estimated XLogP3 of approximately 3.5, and the unsubstituted phenyl analog 2-phenyl-N-(1-methyl-2-oxoindolin-5-yl)acetamide has an estimated XLogP3 of approximately 2.0 [1]. This positions the thiophene analog in an intermediate lipophilicity range potentially favorable for oral bioavailability according to Lipinski's Rule of Five guidelines.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 ≈ 2.4 (PubChem computed) |
| Comparator Or Baseline | N-(1-methyl-2-oxoindolin-5-yl)-2-(naphthalen-1-yl)acetamide: XLogP3 ≈ 3.5; 2-phenyl analog: XLogP3 ≈ 2.0 |
| Quantified Difference | ΔXLogP3 ≈ −1.1 vs. naphthyl analog; ΔXLogP3 ≈ +0.4 vs. phenyl analog |
| Conditions | Computed using XLogP3 algorithm (PubChem 2021.05.07 release); values are estimates and have not been experimentally validated for this specific compound. |
Why This Matters
Lipophilicity directly impacts solubility, membrane permeability, and metabolic clearance; the intermediate XLogP3 value of the thiophene analog may offer a distinct pharmacokinetic profile compared to more lipophilic (naphthyl) or less lipophilic (phenyl) analogs, relevant for hit-to-lead optimization decisions.
- [1] PubChem Computed Properties. XLogP3 values for N-(1-methyl-2-oxoindolin-5-yl)-2-(thiophen-2-yl)acetamide and structural analogs. National Center for Biotechnology Information. View Source
